Km Values Across Caspase Family Members
Ac-DEVD-pNA exhibits a defined pattern of Michaelis constants (Km) across multiple caspase family members, enabling users to predict cross-reactivity profiles. Against recombinant caspases, the Km values are: 11 μM for caspase-3, 12 μM for caspase-7, 18 μM for caspase-1, 32 μM for caspase-4, and 180 μM for caspase-6 [1]. Critically, Ac-DEVD-pNA is not cleaved by caspase-2, providing a negative discrimination point absent in broader-spectrum substrates [1]. This multi-caspase Km profile differs from the more restricted specificity of Ac-DMQD-pNA (relative kcat/Km = 17% of DEVD for caspase-3) and Ac-VDVAD-pNA (relative kcat/Km = 37%) [2].
| Evidence Dimension | Km (Michaelis constant, affinity indicator) |
|---|---|
| Target Compound Data | Km = 11 μM (caspase-3); 12 μM (caspase-7); 18 μM (caspase-1); 32 μM (caspase-4); 180 μM (caspase-6) |
| Comparator Or Baseline | Ac-DMQD-pNA relative kcat/Km = 17% of DEVD; Ac-VDVAD-pNA relative kcat/Km = 37% of DEVD |
| Quantified Difference | Ac-DEVD-pNA is cleaved with 2.7-fold higher catalytic efficiency than Ac-VDVAD-pNA and 5.9-fold higher than Ac-DMQD-pNA for caspase-3 |
| Conditions | Recombinant human caspase enzymes; colorimetric detection at 405 nm |
Why This Matters
Knowledge of exact Km values across caspases enables researchers to select appropriate substrate concentrations for saturation kinetics and to interpret activity measurements in complex biological samples where multiple caspases may be present.
- [1] Creative BioMart. Ac-DEVD-pNA Product Datasheet. Cat. No. DYE-123 (Km values compiled from Talanian et al., 1997). View Source
- [2] Fang B, Boross PI, Tozser J, Weber IT. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. J Mol Biol. 2006;360(3):654-666. doi:10.1016/j.jmb.2006.05.041. PMID: 16781734. View Source
